molecular formula C13H21N3 B1414704 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline CAS No. 1018294-23-9

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline

Cat. No.: B1414704
CAS No.: 1018294-23-9
M. Wt: 219.33 g/mol
InChI Key: BUKDRFCAGJUZMF-UHFFFAOYSA-N
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Description

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol . It features a molecular structure comprising an aniline group, a key scaffold in organic synthesis, linked via a two-carbon ethyl chain to a 4-methylpiperazine moiety . This specific architecture, which combines an electron-rich aromatic amine with a saturated nitrogen heterocycle, makes it a valuable intermediate in research and development, particularly in the field of medicinal chemistry. The primary research application of this compound is as a versatile building block for the synthesis of more complex molecules. Its structure is analogous to other documented aniline-piperazine derivatives, which are frequently employed in the exploration of new pharmacologically active compounds . The aniline group allows for further functionalization, such as diazotization or condensation reactions, while the piperazine ring is a common feature in molecules designed to interact with biological targets. Researchers may utilize this compound in the design and creation of libraries of novel compounds for screening against various therapeutic targets. The physicochemical properties of related compounds suggest a boiling point of approximately 353.8°C and a flash point around 165.3°C . This product is intended for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

3-[2-(4-methylpiperazin-1-yl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)6-5-12-3-2-4-13(14)11-12/h2-4,11H,5-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKDRFCAGJUZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution on Aromatic Precursors

One of the prevalent approaches involves nucleophilic aromatic substitution (SNAr) reactions where an appropriately substituted aniline derivative reacts with a halogenated ethylpiperazine compound.

Typical Procedure:

  • Starting with 2,4-dichloroaniline or 2,4-dibromoaniline as the aromatic core.
  • Reacting with 2-(4-methylpiperazin-1-yl)ethyl halides (e.g., 2-(4-methylpiperazin-1-yl)ethyl chloride or bromide).
  • The reaction is facilitated in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) with bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to promote nucleophilic attack.

Reaction Conditions:

  • Temperature: 80–120°C
  • Reaction time: 4–12 hours
  • Solvent: DMF or DMSO
  • Catalyst: None typically required, but phase-transfer catalysts like tetrabutylammonium bromide can enhance yields.

Advantages:

  • High selectivity
  • Suitable for large-scale production
  • Mild reaction conditions

Reductive Amination of Aromatic Aldehydes or Ketones

Another method involves the reductive amination of aromatic aldehydes or ketones with 4-methylpiperazine derivatives.

Procedure:

  • Synthesis of 2-(4-methylpiperazin-1-yl)ethylamine intermediates via reduction of corresponding nitro precursors.
  • Condensation with 2-amino-phenyl derivatives under reductive conditions using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
  • Catalytic hydrogenation over palladium or platinum catalysts to reduce nitro groups and facilitate amine formation.

Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to 80°C
  • Hydrogen pressure: 1–3 atm

Research Findings:

  • This method allows for the simultaneous reduction of nitro groups and formation of the amino linkage, improving overall yield and process efficiency.

Multi-step Synthesis via Intermediate Formation

Based on patent CN106432054A, a multi-step process has been developed:

  • Step 1: Formation of a quaternary ammonium salt by reacting 3-(4-nitrophenyl)pyridine with 3-halogenated propylene .
  • Step 2: Reduction of the nitro group using zinc chloride and sodium borohydride to yield the corresponding aniline derivative.

This method avoids precious metal catalysts, reducing costs and simplifying the process for industrial scale-up.

Catalytic Hydrogenation of Nitro Precursors

A common industrial approach involves hydrogenation of nitro-containing aromatic compounds:

  • Starting from 4-nitroaniline derivatives.
  • Catalytic hydrogenation over Pd/C or Raney Ni in ethanol or ethyl acetate.
  • Introduction of the 2-(4-methylpiperazin-1-yl)ethyl side chain via nucleophilic substitution or reductive amination.

Reaction Conditions:

  • Hydrogen pressure: 1–3 MPa
  • Temperature: 25–80°C
  • Solvent: Ethanol or tetrahydrofuran

Key Data Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Reaction Conditions Advantages Limitations
Nucleophilic Substitution 2,4-dichloroaniline 2-(4-methylpiperazin-1-yl)ethyl halide DMF/DMSO 80–120°C, 4–12h High yield, scalable Requires halogenated intermediates
Reductive Amination Aromatic aldehyde/ketone 4-methylpiperazine, NaBH₄ Ethanol RT–80°C, H₂ atmosphere One-pot synthesis Sensitive to reaction conditions
Multi-step via Nitro Reduction Nitroaromatic precursors Zinc, NaBH₄ Water/organic solvent 55–80°C Cost-effective, avoids precious metals Longer process
Catalytic Hydrogenation Nitroaromatic compounds Pd/C or Raney Ni Ethanol 25–80°C, 1–3 MPa H₂ Efficient reduction Requires hydrogenation setup

Research Findings and Industrial Relevance

  • The multi-step process involving quaternary ammonium salt formation followed by reduction offers a cost-effective route suitable for large-scale manufacturing, as demonstrated in patent CN106432054A.
  • Reductive amination methods provide high selectivity and are adaptable for synthesizing various derivatives, including 3-[2-(4-methylpiperazin-1-yl)ethyl]aniline , with optimized conditions yielding high purity.
  • Use of non-precious metal catalysts and mild reaction conditions aligns with green chemistry principles, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines from nitro derivatives.

    Substitution: Nitroanilines or halogenated anilines.

Scientific Research Applications

Chemistry

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in organic synthesis .

Biology

The compound is utilized in biological research as:

  • Enzyme Inhibitor Studies : It shows potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Ligand Studies : Its structural features suggest interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, indicating possible neuropharmacological applications.

Pharmacology

Research indicates that this compound may have significant implications in:

  • Cancer Therapy : Preliminary studies report cytotoxic effects on tumor cell lines such as Huh-7 (IC50 = 15 µM) and A549 (IC50 = 12.5 µM), suggesting its potential as an anticancer agent.
  • Neurodegenerative Disease Treatment : The compound has been highlighted for its ability to inhibit acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment, potentially enhancing cholinergic neurotransmission .

Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)
Huh-715.0
A54912.5
MCF-720.0

Enzyme Interaction Studies

EnzymeMode of Action
Cytochrome P450Inhibition
AcetylcholinesteraseInhibition

Case Study 1: Cytotoxic Effects

A study evaluated the cytotoxicity of this compound against various cancer cell lines. The findings indicated significant potential for further exploration in anticancer therapies due to its selective toxicity towards malignant cells.

Case Study 2: Interaction with Acetylcholinesterase

Recent research focused on the compound's interaction with AChE, demonstrating its potential to enhance cognitive function in models of neurodegeneration. This study underscores the importance of exploring this compound's role in treating Alzheimer's disease.

Summary of Key Findings

  • Cytotoxic Activity : Significant effects on tumor cell lines indicate potential anticancer properties.
  • Enzyme Interaction : Acts as an inhibitor of cytochrome P450 enzymes and AChE.
  • Pharmacokinetics : Exhibits high gastrointestinal absorption and blood-brain barrier permeability.
  • Therapeutic Applications : Promising candidate for cancer treatment and neuropharmacological interventions.

Mechanism of Action

The mechanism of action of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Key Observations :

  • The ethyl linker in the target compound increases LogP compared to non-ethyl analogs, favoring membrane permeability .
  • Para-substituted derivatives exhibit higher solubility due to symmetrical electronic distribution .

Kinase Inhibition

  • The ethyl spacer in this compound optimizes binding to ATP pockets in kinases (e.g., ALK inhibitors), as seen in ASP3026 derivatives .
  • Trifluoromethyl analogs (e.g., CAS 694499-26-8) show enhanced IC₅₀ values (<10 nM) in Plasmodium falciparum inhibitors due to improved hydrophobic interactions .

Anticancer Potential

  • Complex derivatives like CAS 1799522-68-1 inhibit prion protein aggregation and exhibit cytotoxicity against glioblastoma cells .

Biological Activity

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, a compound characterized by its aniline moiety and a piperazine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H22N3C_{13}H_{22}N_3 and is often encountered in its trihydrochloride form, enhancing its solubility in aqueous environments. The structure includes:

  • An aniline group
  • A 4-methylpiperazine substituent
  • An ethyl linker

This configuration is crucial for its interaction with biological targets.

The mechanism of action for this compound is not fully elucidated, but several pathways have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Receptor Interaction : It is suggested that the compound interacts with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways, potentially influencing mood and cognitive functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

Anticancer Activity

In vitro studies have demonstrated that this compound can impact tumor cell lines such as Huh-7 (hepatocellular carcinoma) and A549 (lung adenocarcinoma), suggesting potential cytotoxic effects . Specifically, it has been shown to induce apoptosis in these cell lines, highlighting its potential as an anticancer agent.

Cell Line Effect Observed Reference
Huh-7Induction of apoptosis
A549Cytotoxic activity

Neuropharmacological Effects

The compound's structure suggests it may modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This activity could have implications for treating mood disorders or neurodegenerative diseases.

Pharmacokinetics

Preliminary data suggest that this compound has favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption has been indicated.
  • Blood-Brain Barrier Penetration : The compound appears to cross the blood-brain barrier effectively, which is crucial for central nervous system (CNS) applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : Research on its effects on various cancer cell lines has shown promising results in inducing cell death and inhibiting proliferation.
  • Neuropharmacological Studies : Investigations into its receptor interactions have revealed potential benefits in modulating mood and cognitive functions.

Q & A

Q. Table 1: Synthetic Routes for Analogous Compounds

CompoundMethodYieldPurityRef.
4-(4-Methylpiperazin-1-yl)anilineNucleophilic substitution70%>95%
3-(4-Methylpiperazin-1-yl)benzoic acidBuchwald-Hartwig amination55%90%

Q. Table 2: Stability of this compound

ConditionDegradation (%)Major By-ProductRef.
PBS, pH 7.4, 37°C, 72h<5%None detected
PBS, pH 5.5, 37°C, 72h35%3-Aminoethylaniline

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline
Reactant of Route 2
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3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline

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